

# Spectroscopic Profile of 1-Butyl-4-methylpyridinium bromide: A Technical Guide

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## Compound of Interest

Compound Name: **1-Butyl-4-methylpyridinium bromide**

Cat. No.: **B1282772**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Butyl-4-methylpyridinium bromide**, an ionic liquid of interest in various chemical and pharmaceutical applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for their acquisition, and visual representations of the molecular structure and analytical workflow.

## Molecular Structure and Spectroscopic Overview

**1-Butyl-4-methylpyridinium bromide** is a quaternary ammonium salt consisting of a 1-butyl-4-methylpyridinium cation and a bromide anion. Its molecular structure is foundational to interpreting its spectroscopic behavior. The presence of aromatic and aliphatic protons, along with distinct carbon environments, gives rise to a characteristic spectroscopic fingerprint.

Molecular Formula:  $C_{10}H_{16}BrN$

Molecular Weight: 230.15 g/mol

CAS Number: 65350-59-6

## Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following data is predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1-Butyl-4-methylpyridinium bromide** by providing information on the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

The predicted  $^1\text{H}$  NMR spectrum of **1-Butyl-4-methylpyridinium bromide** is expected to show distinct signals for the aromatic protons on the pyridinium ring and the aliphatic protons of the butyl and methyl groups.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Pyridinium H (ortho to N)	8.5 - 8.8	Doublet	2H
Pyridinium H (meta to N)	7.8 - 8.1	Doublet	2H
N-CH <sub>2</sub> (butyl)	4.5 - 4.8	Triplet	2H
Pyridinium-CH <sub>3</sub>	2.4 - 2.6	Singlet	3H
N-CH <sub>2</sub> -CH <sub>2</sub> (butyl)	1.8 - 2.1	Multiplet	2H
N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> (butyl)	1.3 - 1.6	Multiplet	2H
CH <sub>3</sub> (butyl)	0.9 - 1.1	Triplet	3H

The  $^{13}\text{C}$  NMR spectrum will provide information on the different carbon environments within the molecule.

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Pyridinium C (para to N)	155 - 160
Pyridinium C (ortho to N)	145 - 148
Pyridinium C (meta to N)	128 - 132
N-CH <sub>2</sub> (butyl)	60 - 65
N-CH <sub>2</sub> -CH <sub>2</sub> (butyl)	33 - 37
Pyridinium-CH <sub>3</sub>	21 - 24
N-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> (butyl)	19 - 22
CH <sub>3</sub> (butyl)	13 - 16

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Butyl-4-methylpyridinium bromide** will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wave Number (cm <sup>-1</sup> )	Assignment	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
2960 - 2850	Aliphatic C-H Stretch	Strong
1640 - 1580	C=C and C=N Ring Stretching	Medium-Strong
1480 - 1440	CH <sub>2</sub> and CH <sub>3</sub> Bending	Medium
1200 - 1000	C-N Stretching	Medium
850 - 800	Aromatic C-H Bending (out-of-plane)	Strong

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of ionic liquids like **1-Butyl-4-methylpyridinium bromide**.

## NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **1-Butyl-4-methylpyridinium bromide**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Deuterated Chloroform (CDCl<sub>3</sub>)). Ionic liquids often exhibit good solubility in polar aprotic solvents.
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is homogeneous and free of any solid particles.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., ' zgpg30').
- Number of Scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay (d1): 2-5 seconds.

- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: 0-200 ppm.
- Temperature: 298 K.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR method):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **1-Butyl-4-methylpyridinium bromide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

#### IR Acquisition Parameters:

- Spectral Range: 4000-400 cm<sup>-1</sup>.

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Apodization: Happ-Genzel.

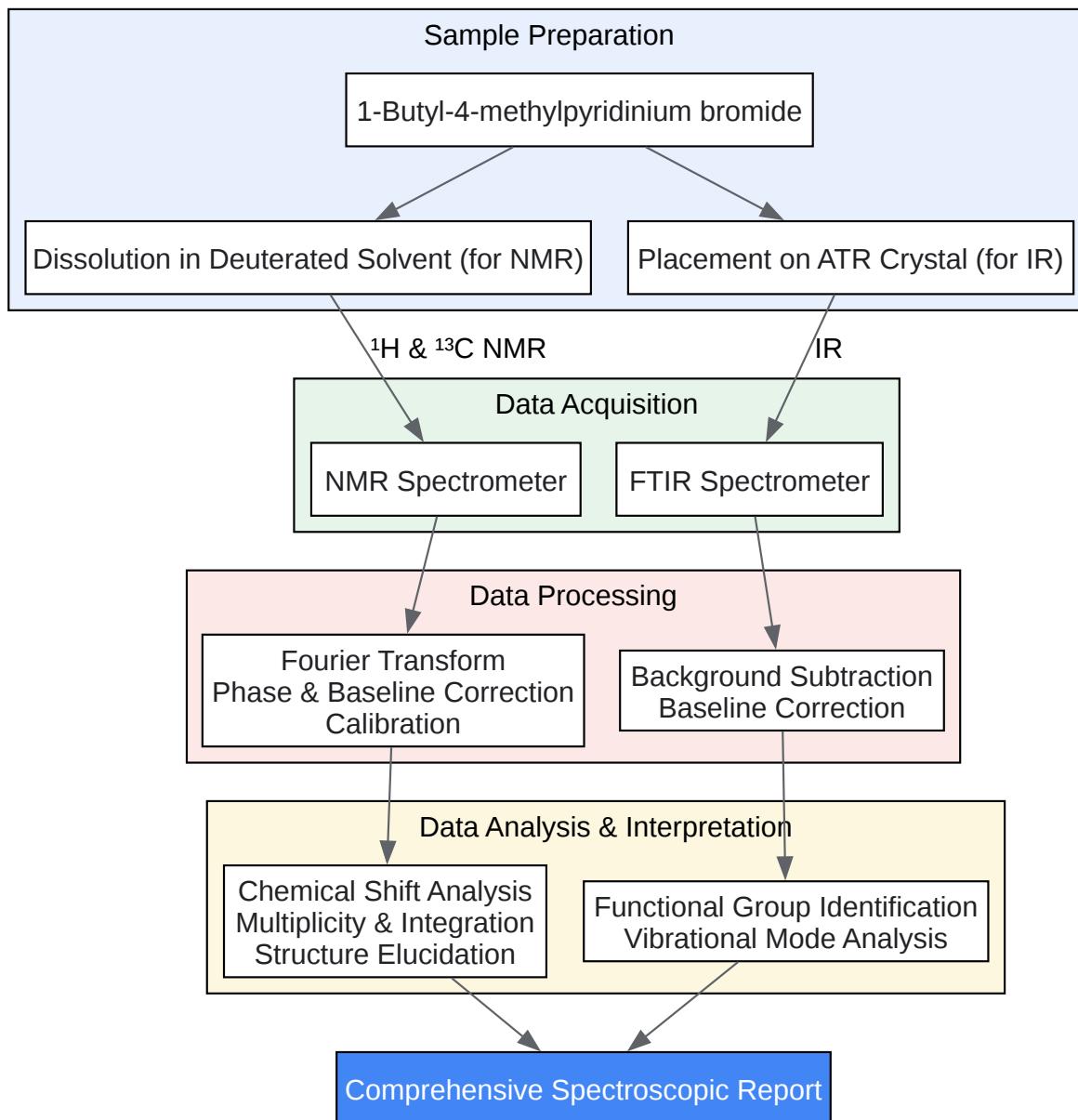
#### Data Processing:

- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Identify and label the significant absorption peaks.

## Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the spectroscopic analysis.

Caption: Molecular structure of **1-Butyl-4-methylpyridinium bromide**.

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Caption: Workflow for the spectroscopic analysis of **1-Butyl-4-methylpyridinium bromide**.

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